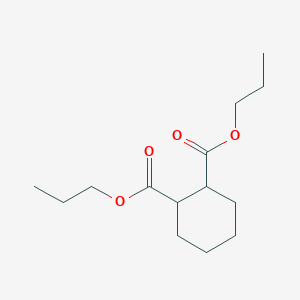
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate is a fluorinated acrylate compound known for its unique properties, including low surface energy and high chemical resistance. This compound is often used in the production of specialty polymers and coatings due to its ability to impart hydrophobic and oleophobic characteristics to surfaces .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate can be synthesized through a free radical solution polymerization process. This involves the reaction of perfluorooctadecyl iodide with acrylate monomers in the presence of a radical initiator . The reaction is typically carried out in supercritical carbon dioxide, which acts as a solvent and helps in achieving a homogeneous reaction mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide is advantageous as it allows for efficient mixing and reaction control, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate primarily undergoes polymerization reactions. It can participate in free radical polymerization to form homopolymers or copolymers with other acrylate monomers .
Common Reagents and Conditions:
Radical Initiators: Commonly used radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Solvents: Supercritical carbon dioxide is often used as a solvent due to its unique properties.
Major Products: The major products formed from the polymerization of this compound are fluorinated polymers that exhibit low surface energy and high chemical resistance .
Applications De Recherche Scientifique
1,1,2,2-Tetrahydroperfluorooctadecyl acrylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The fluorinated chains of the compound align at the surface, creating a low-energy barrier that repels water and oils . This alignment is facilitated by the unique molecular structure of the compound, which allows for strong intermolecular interactions and surface activity .
Comparaison Avec Des Composés Similaires
- 1,1,2,2-Tetrahydroperfluorooctyl acrylate
- 1,1,2,2-Tetrahydroperfluorodecyl acrylate
Comparison: 1,1,2,2-Tetrahydroperfluorooctadecyl acrylate is unique due to its longer fluorinated chain, which provides enhanced hydrophobic and oleophobic properties compared to its shorter-chain counterparts . This makes it particularly suitable for applications requiring extreme resistance to water and oils .
Propriétés
Numéro CAS |
65150-93-8 |
|---|---|
Formule moléculaire |
C16F33CH2CH2OC(O)CH=CH2 C21H7F33O2 |
Poids moléculaire |
918.2 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl prop-2-enoate |
InChI |
InChI=1S/C21H7F33O2/c1-2-5(55)56-4-3-6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)16(42,43)17(44,45)18(46,47)19(48,49)20(50,51)21(52,53)54/h2H,1,3-4H2 |
Clé InChI |
UNWCENHMZWUSOR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)



![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)



![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)

